molecular formula C8H5BrN2S B12917150 8-Bromo-4-cinnolinethiol CAS No. 876-77-7

8-Bromo-4-cinnolinethiol

Cat. No.: B12917150
CAS No.: 876-77-7
M. Wt: 241.11 g/mol
InChI Key: KDAMYESJSRVPHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-cinnolinethiol typically involves the bromination of 4-cinnolinethiol. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise reaction conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-cinnolinethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted cinnolinethiol derivatives.

    Oxidation Reactions: Products include disulfides.

    Reduction Reactions: Products include thiolates.

Mechanism of Action

The mechanism of action of 8-Bromo-4-cinnolinethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-4-cinnolinethiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

8-bromo-1H-cinnoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAMYESJSRVPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NN=CC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236508
Record name 8-Bromo-4-cinnolinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-77-7
Record name 8-Bromo-4-cinnolinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-4-cinnolinethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC77849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Bromo-4-cinnolinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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